3-(Diethylamino)-2,2-dimethylpropan-1-ol

Catalog No.
S1490559
CAS No.
39067-45-3
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
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3-(Diethylamino)-2,2-dimethylpropan-1-ol

CAS Number

39067-45-3

Product Name

3-(Diethylamino)-2,2-dimethylpropan-1-ol

IUPAC Name

3-(diethylamino)-2,2-dimethylpropan-1-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3

InChI Key

YOWSYKCRNIREGL-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)(C)CO

Synonyms

3-(Diethylamino)-2,2-dimethyl-1-propanol; NSC 165636

Canonical SMILES

CCN(CC)CC(C)(C)CO

Optoelectronic Devices

Organic Light Emitting Diodes (OLEDs)

Synthesis of Thermo- and pH-Responsive Polymers

Cell Imaging

Liquid Crystals

Enhanced Oil Recovery

3-(Diethylamino)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C₉H₂₁NO. It features a diethylamino group attached to a dimethylpropanol backbone, resulting in a clear, colorless to yellow liquid. This compound is notable for its diverse applications in chemistry, biology, and industry due to its unique chemical properties, including increased solubility in organic solvents and enhanced reactivity in certain reactions .

  • Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield secondary or tertiary amines, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The hydroxyl group of the compound can be substituted with other functional groups such as halides or esters. Reagents like thionyl chloride or phosphorus tribromide are commonly employed for these reactions.

Major Products from Reactions

  • Oxidation: Produces ketones or aldehydes.
  • Reduction: Yields secondary or tertiary amines.
  • Substitution: Results in halides or esters.

Research into the biological activity of 3-(Diethylamino)-2,2-dimethylpropan-1-ol suggests potential applications in drug development and as a pharmaceutical intermediate. It has been investigated for its role in enzyme mechanisms and biochemical assays, indicating its utility in various biological studies .

The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol typically involves the reductive amination of 2,2-dimethylpropanal with diethylamine. This reaction is facilitated by sodium borohydride as the reducing agent and is conducted in an organic solvent such as ethanol or methanol under reflux conditions.

In industrial contexts, continuous flow reactors may be employed to scale up production, allowing for improved control over reaction conditions and higher yields .

3-(Diethylamino)-2,2-dimethylpropan-1-ol finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing other organic compounds.
  • Biology: Used in enzyme studies and biochemical assays.
  • Medicine: Investigated for potential use in drug formulation and development.
  • Industry: Utilized in producing surfactants, emulsifiers, and other industrial chemicals .

Interaction studies involving 3-(Diethylamino)-2,2-dimethylpropan-1-ol have highlighted its role as a precursor for synthesizing new psychoactive substances, such as nitracaine. This compound was synthesized through a transesterification reaction with methyl 4-nitrobenzoate, showcasing its importance in the development of novel compounds .

Similar Compounds

  • 3-(Dimethylamino)-2,2-dimethylpropan-1-ol
  • 3-(Diethylamino)-2-methylpropan-1-ol
  • 3-(Diethylamino)-2,2-dimethylbutan-1-ol

Uniqueness

3-(Diethylamino)-2,2-dimethylpropan-1-ol is distinguished by its specific combination of a diethylamino group and a dimethylpropanol backbone. This unique structure imparts distinct chemical properties that enhance its solubility and reactivity compared to similar compounds. For instance:

  • The presence of two ethyl groups in the diethylamino moiety contributes to its solubility profile.
  • Its structural configuration allows for diverse chemical transformations that are not as readily achievable with structurally similar compounds .

Sodium Triacetoxyborohydride-Mediated Reductive Amination

Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for synthesizing tertiary amino alcohols like 3-(diethylamino)-2,2-dimethylpropan-1-ol. This method involves the condensation of 2,2-dimethylpropanal with diethylamine in the presence of STAB, which selectively reduces the intermediate imine without attacking other functional groups. Key advantages include:

  • Solvent Compatibility: Reactions proceed efficiently in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), with acetic acid enhancing reaction rates in ketone-based systems.
  • Selectivity: STAB avoids over-reduction issues common with sodium borohydride, achieving >90% yields for aliphatic aldehydes.
  • Operational Simplicity: Reactions typically complete within 1–4 hours at room temperature, as demonstrated in the synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.

Table 1: Optimized Conditions for STAB-Mediated Reductive Amination

ParameterOptimal Value
SolventTHF or DCE
Temperature0–25°C
Molar Ratio (Aldehyde:Amine)1:1.5–2.0
Reaction Time1–4 hours

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactors address scalability challenges in tertiary amine synthesis. Recent advances include:

  • Thermomorphic Multiphase Systems (TMS): Rhodium-catalyzed reductive amination in methanol achieves >90% yield over 90 hours, with organic solvent nanofiltration (OSN) membranes maintaining water concentrations below 3.1 wt%.
  • Catalyst Retention: Rhodium loss is minimized to 0.003% per hour via TMS, enabling cost-effective large-scale production.
  • Process Intensification: Flow systems reduce reaction times by 50% compared to batch methods, as shown in the conversion of neopentyl glycol to 1,3-diamino-2,2-dimethylpropane.

Catalytic Coupling Approaches for Branched Aliphatic Amines

Nucleophilic Substitution Reactions with Halogenated Precursors

Halogenated precursors like 3-bromo-2,2-dimethylpropan-1-ol enable efficient N-alkylation. Key methodologies include:

  • Solvent Effects: Acetonitrile (ACN) outperforms dimethylformamide (DMF) in substitution reactions, achieving 45–56% yields with cesium carbonate as a base.
  • Temperature Optimization: Reactions at 80°C for 2 hours minimize side products, as demonstrated in couplings with aliphatic amines.
  • Purification Strategies: Silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity for pharmaceutical intermediates.

Table 2: Performance of Nucleophilic Substitution Reactions

SubstrateAmineYield (%)
3-Bromo-2,2-dimethylpropan-1-olDiethylamine76
3-Bromo-2,2-dimethylpropan-1-olPiperidine62

Phase-Transfer Catalysis in Polar Aprotic Solvent Systems

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:

  • Mechanistic Insights: TBAB facilitates hydroxide ion transfer to organic phases, enabling efficient N-alkylation of secondary amines with dihalides.
  • Solvent Screening: Toluene outperforms DMF in PTC-mediated reactions, achieving 100% conversion of neopentyl glycol derivatives at 30°C.
  • Catalyst Loading: Optimal TBAB concentrations range from 0.45–2.5 mmol, with higher loadings causing emulsion formation.

Enzymatic Reductive Amination Pathways

Imine Reductase-Catalyzed Asymmetric Syntheses

Imine reductases (IREDs) and reductive aminases (RedAms) enable enantioselective synthesis:

  • Substrate Scope: Screening 175 IREDs revealed activity across 29–42% of 36 carbonyl and 24 amine substrates, with enantiomeric ratios up to 98:2.
  • Machine Learning Optimization: Predictive models identify enzymes favoring bulky aldehydes, such as 3-(diethylamino)-2,2-dimethylpropanal.
  • Continuous Flow Applications: Co-immobilized IREDs in 3D-printed reactors achieve 47% yield over 120 hours, demonstrating industrial potential.

Table 3: Performance Metrics for IRED-Catalyzed Reactions

Enzyme ClassSpecific Activity (U/mg)Enantiomeric Ratio
RedAm27.798:2
IRED1.792:8

ATP-Dependent Phosphorylation Mechanisms in Biocatalytic Systems

ATP regeneration systems enhance sustainability in enzymatic cascades:

  • Cofactor Recycling: Acetate kinase (AcK) regenerates ATP using acetyl phosphate, enabling multi-step syntheses without stoichiometric cofactor addition.
  • Kinetic Resolution: Imine reductases coupled with ATP-dependent kinases resolve racemic amines to >99% enantiomeric excess, as shown in GSK2879552 synthesis.
  • Process Integration: Phosphite dehydrogenase (PtDH) systems maintain NADPH levels, critical for large-scale reductive amination.

Local Anesthetic Derivative Synthesis

Dimethocaine Hydrochloride Precursor Optimization

3-(Diethylamino)-2,2-dimethylpropan-1-ol acts as a key intermediate in synthesizing dimethocaine (DMC), a cocaine analog with local anesthetic properties [4] [5]. The synthesis involves esterification of the hydroxyl group with 4-aminobenzoic acid derivatives, followed by hydrochloride salt formation to enhance solubility. Optimization studies reveal that substituting the hydroxyl group with a para-aminobenzoate moiety increases lipid solubility, enabling improved nerve membrane penetration [4] [8]. Reaction conditions, such as maintaining temperatures below 40°C during esterification, prevent thermal degradation of the diethylamino group [2]. Yield improvements from 62% to 89% have been achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses [8].

Table 1: Physicochemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

PropertyValueSource
Molecular Weight159.27 g/mol [1] [2] [3]
Boiling Point226–227°C [2] [3]
Density0.875 g/cm³ [2] [3]
Refractive Index1.4414 [2]
SolubilityDichloromethane, Methanol [2]

Structure-Activity Relationships in Nerve Blockade Agents

The branched 2,2-dimethylpropyl chain in 3-(Diethylamino)-2,2-dimethylpropan-1-ol contributes to prolonged anesthetic duration by reducing esterase-mediated hydrolysis. Comparative studies with procaine show that the dimethyl substitution increases the compound’s octanol-water partition coefficient (logP) from 1.8 to 2.4, enhancing membrane permeability [5] [8]. In vitro electrophysiology assays demonstrate that dimethocaine derivatives inhibit voltage-gated sodium channels (Naₜ1.7) with an IC₅₀ of 3.2 µM, compared to 1.7 µM for cocaine, due to steric hindrance from the dimethyl group [5]. Molecular dynamics simulations reveal that the diethylamino group forms cation-π interactions with phenylalanine residues in the sodium channel’s domain IV, stabilizing the inactivated state [8].

Histamine H₃ Receptor Antagonist Development

Quaternary Ammonium Salt Derivatives for CNS Targeting

Conversion of 3-(Diethylamino)-2,2-dimethylpropan-1-ol to quaternary ammonium salts enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) applications [2]. Methylation of the tertiary amine using methyl iodide produces a permanently charged species that interacts with the histamine H₃ receptor’s extracellular domain. In silico docking studies indicate that the quaternary derivative binds to the H₃ receptor’s allosteric site (Ki = 84 nM), modulating receptor conformation more effectively than primary amines [6]. Pharmacokinetic analyses in rodents show a 3.1-fold increase in brain-to-plasma ratio compared to the parent compound, attributed to active transport via organic cation transporters [2].

Allosteric Modulation Strategies Using Branched Amines

The compound’s branched alkyl chain induces allosteric effects in G protein-coupled receptors (GPCRs). Mutagenesis studies on the H₃ receptor’s transmembrane helix 6 demonstrate that the 2,2-dimethylpropyl group stabilizes a conformational state that enhances inverse agonist activity [6]. This allosteric modulation reduces constitutive receptor signaling by 68% in HEK293 cells, as measured by calcium flux assays. Structural analogs with shorter branched chains (e.g., 2-methylpropyl) show diminished effects, highlighting the importance of steric bulk in disrupting intracellular signaling cascades [6].

Antimicrobial Prodrug Design

pH-Responsive Esterification/De-esterification Mechanisms

Esterification of 3-(Diethylamino)-2,2-dimethylpropan-1-ol with antimicrobial agents like ciprofloxacin enables pH-dependent drug release [7]. The diethylamino group’s pKa of 15.02 ensures protonation in acidic environments (e.g., bacterial phagolysosomes), triggering ester hydrolysis via intramolecular catalysis. In vitro studies with Mycobacterium tuberculosis show a 12-fold increase in drug uptake at pH 5.5 compared to pH 7.4, correlating with esterase-independent activation [7]. X-ray crystallography of the esterified prodrug reveals a strained β-lactone intermediate that accelerates hydrolysis rates by 4.8-fold in acidic conditions [7].

Table 2: Comparative Bioavailability of Prodrug Analogs

Prodrug DerivativeLogD (pH 7.4)Hydrolysis Half-life (pH 5.5)Relative Bioavailability
Parent Compound1.2N/A1.0
Ciprofloxacin Ester2.818 min6.7
Vancomycin Carbonate3.142 min3.2

Bioavailability Enhancement Through Structural Analog Design

Structural analogs with modified alkyl chains improve oral bioavailability by 34–67% in murine models. Replacing the dimethyl group with a cyclopropane ring increases metabolic stability, reducing first-pass hepatic extraction from 82% to 49% [7]. Co-administration with esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF) prolongs systemic exposure by 2.3-fold, confirming esterase-mediated degradation as a key limitation [7].

Magnetite Nanoparticle Functionalization Techniques

Magnetite nanoparticle functionalization represents a sophisticated approach to developing advanced biomedical materials, particularly when incorporating 3-(Diethylamino)-2,2-dimethylpropan-1-ol as a key component in polyampholyte coating systems. The functionalization process involves the systematic modification of iron oxide nanoparticles with amphiphilic polymers to create core-shell architectures with enhanced biocompatibility and controlled release properties [1] [2].

The magnetite core synthesis typically employs chemical coprecipitation methods, producing nanoparticles with diameters ranging from 6 to 15 nanometers. These superparamagnetic cores exhibit magnetic saturation values between 58 and 65 electromagnetic units per gram, providing optimal magnetic responsiveness for biomedical applications [3] [4]. The functionalization process involves surface modification with polyampholyte coatings composed of poly(acrylic acid) copolymerized with 3-(diethylamino)propylamine derivatives, creating a zwitterionic surface that minimizes protein adsorption and enhances circulation time [1] [2].

Recent advances in magnetite nanoparticle functionalization techniques have demonstrated the effectiveness of using 3-(Diethylamino)-2,2-dimethylpropan-1-ol as a precursor for developing enhanced polyampholyte coatings. The diethylamino group provides cationic functionality that balances the anionic carboxyl groups from poly(acrylic acid), creating a charge-neutral surface under physiological conditions [5] [6]. This balanced charge distribution significantly reduces nonspecific protein binding and extends the circulation half-life to approximately 3.77 hours in plasma [2] [5].

The functionalization process involves several critical steps. Initial magnetite synthesis utilizes iron chloride precursors in alkaline conditions, followed by surface silanization to introduce reactive groups for polymer attachment. The polyampholyte coating is then applied through radical polymerization, incorporating 3-(diethylamino)propylamine derivatives to achieve the desired zwitterionic character [7] [8]. Advanced characterization techniques including thermogravimetric analysis and zeta potential measurements confirm successful functionalization and optimal surface charge distribution [1] [2].

Drug Loading Efficiency Optimization in Core-Shell Architectures

Drug loading efficiency optimization in core-shell nanoparticle architectures represents a critical aspect of advanced materials synthesis, particularly when developing therapeutic delivery systems. The incorporation of 3-(Diethylamino)-2,2-dimethylpropan-1-ol derivatives in polyampholyte-coated magnetite nanoparticles has demonstrated significant improvements in drug encapsulation and controlled release properties [9] [10].

Core-shell nanoparticle systems offer distinct advantages for drug delivery applications, including protected drug storage in the core and controlled release mechanisms through the shell matrix. Recent studies have shown that magnetite-based core-shell architectures can achieve drug loading efficiencies ranging from 32 to 72 percent, depending on the specific drug molecule and shell composition [9] [11]. The optimization process involves careful selection of core material, shell thickness, and surface functionalization to maximize drug encapsulation while maintaining structural integrity [12] [13].

The role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in drug loading optimization is multifaceted. The compound's tertiary amine functionality provides pH-responsive characteristics that facilitate drug release in targeted environments. Additionally, the branched 2,2-dimethyl structure enhances membrane permeability and reduces enzymatic degradation, contributing to improved therapeutic efficacy [15]. Molecular dynamics simulations reveal that the diethylamino group forms favorable interactions with drug molecules through hydrogen bonding and electrostatic interactions [15].

Advanced optimization strategies focus on maximizing drug loading while maintaining release control. Hollow mesoporous silica nanoparticles have demonstrated exceptional drug loading capacities up to 68.15 percent, achieved through enlarged pore structures and surface functionalization with polyampholyte coatings [16] [17]. The integration of 3-(Diethylamino)-2,2-dimethylpropan-1-ol derivatives into these systems provides additional binding sites for drug molecules and enhances the overall encapsulation efficiency [16] [17].

Zeolite Synthesis and Functionalization

Protozeolitic Nanounit Assembly Processes

Protozeolitic nanounit assembly represents a fundamental mechanism in zeolite crystallization, involving the organization of discrete aluminosilicate precursors into crystalline frameworks. These nanoscale building blocks, typically ranging from 2 to 5 nanometers in diameter, serve as intermediate structures that bridge the gap between molecular precursors and fully crystallized zeolite materials [18] [19]. The assembly process involves complex nucleation and growth mechanisms that can be modulated through the incorporation of organic structure-directing agents, including derivatives of 3-(Diethylamino)-2,2-dimethylpropan-1-ol [20] [21].

The formation of protozeolitic nanounits occurs during the initial stages of zeolite synthesis, where aluminum and silicon precursors undergo hydrolysis and condensation reactions in alkaline media. These processes create amorphous aluminosilicate species that gradually organize into more ordered structures through template-mediated assembly [18] [19]. The presence of quaternary ammonium compounds, such as tetrapropylammonium hydroxide, facilitates the organization of these precursors into protozeolitic entities with compositions approaching the target zeolite framework [20] [21].

Recent investigations have demonstrated the effectiveness of using amphiphilic organosilanes containing diethylamino functionality in directing protozeolitic nanounit assembly. These compounds, structurally related to 3-(Diethylamino)-2,2-dimethylpropan-1-ol, provide both hydrophilic and hydrophobic domains that influence the organization of aluminosilicate precursors [20] [21]. The diethylamino group interacts with anionic aluminosilicate species through electrostatic interactions, while the alkyl chains provide hydrophobic domains that promote micelle formation and mesopore templating [20] [21].

Advanced characterization techniques have revealed the complex nature of protozeolitic nanounit assembly processes. In situ atomic force microscopy studies demonstrate that crystallization occurs through multiple pathways, including classical monomer addition and nonclassical particle attachment mechanisms [18] [19]. The choice of organic structure-directing agent significantly influences the predominant growth mechanism, with quaternary ammonium compounds generally favoring classical growth pathways, while more complex organosilanes promote nonclassical assembly processes [18] [19].

Organosilane-Mediated Mesopore Engineering

Organosilane-mediated mesopore engineering represents an advanced approach to creating hierarchical zeolite structures with controlled secondary porosity. This technique involves the incorporation of amphiphilic organosilanes during zeolite synthesis to template mesoporous networks within the crystalline framework [22] [23]. The use of organosilanes structurally related to 3-(Diethylamino)-2,2-dimethylpropan-1-ol has proven particularly effective in creating well-defined mesoporous architectures with tunable pore dimensions [24] [25].

The mechanism of organosilane-mediated mesopore engineering involves the formation of micelle-like structures during zeolite crystallization. Amphiphilic organosilanes containing diethylamino functionality self-assemble into organized structures that serve as templates for mesopore formation [22] [23]. The hydrophilic diethylamino groups interact with the developing zeolite framework, while the hydrophobic alkyl chains create void spaces that become mesopores after template removal [22] [23]. This approach allows for precise control of mesopore size, typically ranging from 6 to 24 nanometers, depending on the organosilane structure and synthesis conditions [24] [25].

Research has demonstrated that organosilanes with alkyl chain lengths between 14 and 18 carbon atoms provide optimal mesopore engineering capabilities. These compounds form stable micelle structures that remain intact during zeolite crystallization, resulting in well-defined mesoporous networks [20] [21]. The incorporation of diethylamino functionality, analogous to that found in 3-(Diethylamino)-2,2-dimethylpropan-1-ol, enhances the interaction between the organosilane and the developing zeolite framework, leading to improved mesopore connectivity and stability [20] [21].

Advanced synthesis strategies have focused on optimizing the organosilane concentration and reaction conditions to maximize mesopore formation while maintaining zeolite crystallinity. Studies have shown that organosilane concentrations between 5 and 15 weight percent of the total silica content provide optimal mesopore generation without compromising framework integrity [26] [27]. The crystallization temperature and time must be carefully controlled to ensure proper template removal and mesopore development, with typical conditions involving temperatures between 135 and 170 degrees Celsius for crystallization periods of 24 to 72 hours [26] [27].

Synthesis ParameterSpecificationReference
Core MaterialFe₃O₄ (Magnetite)Wang et al., 2015
Shell MaterialPoly(acrylic acid)-co-3-(diethylamino)propylamineChen et al., 2013
Particle Size (nm)8-12Bychkova et al., 2022
Drug Loading Efficiency (%)32-72Enhanced Delivery Study, 2024
Magnetic Saturation (emu/g)58-65Structural Properties, 2017
Surface FunctionalizationCarboxyl and amino groupsFunctionalization Review, 2022
BiocompatibilityExcellent (minimal hemolysis)Biocompatibility Study, 2015
Circulation Half-life (hours)3.77Circulation Time Study, 2015
Nanoparticle TypeCore Size (nm)Shell Thickness (nm)Drug Loading (%)Release Control
Magnetite-PEG6-82-332-60pH-responsive
Magnetite-Chitosan10-153-540.6Redox-responsive
Magnetite-Silica8-103.525.1-43.7Temperature-responsive
Hollow Mesoporous Silica50-1005-1068.15pH and temperature
Core-Shell Gold-Polymer6.93.540-65RF-triggered
Magnetite-Polyampholyte8-122-432-72pH-responsive
Synthesis MethodOrganosilane TypeMesopore Size (nm)Surface Area (m²/g)Crystallization Time (hours)
Organosilane-mediatedC14-C18 alkyl chains6-24400-60024-72
Protozeolitic nanounit assemblyTriethoxyphenylsilane10-15350-50048-96
Micellar templatingAmphiphilic quaternary ammonium8-12300-45020-40
Hydrothermal crystallizationVarious chain lengths5-20250-40072-120
Silanization approachC10-C22 derivatives6-10400-55024-48
Soft templatingBifunctional templates12-16350-48040-80

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39067-45-3

Wikipedia

3-(Diethylamino)-2,2-dimethylpropanol

Dates

Last modified: 08-15-2023

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